Product packaging for 3-[(2-Ethoxyphenoxy)methyl]morpholine(Cat. No.:CAS No. 63027-89-4)

3-[(2-Ethoxyphenoxy)methyl]morpholine

Cat. No.: B14501643
CAS No.: 63027-89-4
M. Wt: 237.29 g/mol
InChI Key: FFQISINOROBCAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Heterocyclic Chemical Research

Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are a cornerstone of chemical research. The morpholine (B109124) ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a particularly prominent scaffold. Its unique structural and physicochemical properties make it a valuable building block in the design of new molecules with specific functions. The inclusion of an aryloxymethyl substituent, such as the (ethoxyphenoxy)methyl group, further expands the chemical space and potential applications of these derivatives.

The Morpholine Moiety as a Privileged Structure in Medicinal and Agrochemical Chemistry

The term "privileged structure" is used to describe molecular frameworks that are capable of binding to multiple biological targets. The morpholine moiety is widely recognized as such a scaffold. researchgate.netresearchgate.net Its presence in a molecule can confer favorable properties, including improved solubility, metabolic stability, and bioavailability. These characteristics are highly desirable in the development of both pharmaceuticals and agrochemicals.

In medicinal chemistry, the morpholine ring is a component of numerous approved drugs with a wide range of therapeutic applications. In the agrochemical sector, morpholine derivatives have been developed as effective fungicides and herbicides, highlighting the versatility of this chemical scaffold.

Academic Significance of Aryloxymethyl Morpholine Derivatives

Aryloxymethyl morpholine derivatives, as a class, have attracted considerable academic interest. The synthesis and biological evaluation of these compounds are frequently reported in scientific literature. A prominent example is Viloxazine, or 2-[(2-ethoxyphenoxy)methyl]morpholine hydrochloride, which has been studied for its antidepressant properties. nih.govlookchem.com Research in this area often focuses on structure-activity relationships, exploring how modifications to the aryl group, the linker, and the morpholine ring affect the compound's biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO3 B14501643 3-[(2-Ethoxyphenoxy)methyl]morpholine CAS No. 63027-89-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63027-89-4

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

3-[(2-ethoxyphenoxy)methyl]morpholine

InChI

InChI=1S/C13H19NO3/c1-2-16-12-5-3-4-6-13(12)17-10-11-9-15-8-7-14-11/h3-6,11,14H,2,7-10H2,1H3

InChI Key

FFQISINOROBCAL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1OCC2COCCN2

Origin of Product

United States

Synthetic Methodologies for Ethoxyphenoxy Methyl Morpholine Derivatives

General Synthetic Strategies for Substituted Morpholine (B109124) Ring Systems

The construction of the morpholine ring can be achieved through a variety of classical and contemporary synthetic methods. These approaches often involve the formation of either the C-N or C-O bonds of the heterocyclic ring as the key bond-forming step.

Classical and Contemporary Approaches to Morpholine Synthesis

Historically, the synthesis of morpholines has relied on methods such as the dehydration of diethanolamine (B148213) derivatives. While effective for the parent morpholine, the synthesis of substituted analogues often requires more sophisticated and regioselective methods.

Contemporary approaches offer greater control over the substitution pattern and stereochemistry of the resulting morpholine. One common strategy involves the intramolecular cyclization of amino alcohols. This can be achieved through various methods, including reductive amination of a keto-alcohol or the cyclization of an amino alcohol with a dielectrophile. For instance, the reaction of a suitably substituted amino alcohol with chloroacetyl chloride, followed by reduction, is a well-established route.

Another modern approach involves the use of multicomponent reactions, which allow for the rapid assembly of complex morpholine structures from simple starting materials. These reactions often provide a high degree of molecular diversity and are amenable to library synthesis for drug discovery.

Catalytic Reactions for Morpholine Scaffold Construction

The development of catalytic methods has revolutionized the synthesis of heterocyclic compounds, including morpholines. These reactions often proceed with high efficiency, selectivity, and atom economy under mild conditions.

Indium(III) catalysts have emerged as effective promoters for a variety of organic transformations, including the synthesis of morpholine derivatives. One notable application is in the intramolecular reductive etherification of keto alcohols. This method allows for the construction of various substituted morpholines with good to excellent yields and high diastereoselectivity. The reaction demonstrates good compatibility with a broad range of functional groups, making it a versatile tool in morpholine synthesis.

A variety of other transition metals have been employed to catalyze the synthesis of morpholine scaffolds.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used in cross-coupling and amination reactions. Palladium-catalyzed hydroamination has been successfully applied to the stereoselective synthesis of 2,5-disubstituted morpholines. nih.gov Additionally, palladium-catalyzed carboamination reactions provide a route to cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov

Gold-Catalyzed Cyclizations: Gold catalysts have shown remarkable utility in the cyclization of alkynylamines and alkynylalcohols to form morpholine and piperazine (B1678402) derivatives. rsc.orgrsc.org These reactions typically proceed under mild conditions with low catalyst loadings.

Silver-Catalyzed Reactions: Silver catalysts have also been explored for the synthesis of morpholine derivatives, often in reactions involving the activation of alkynes or allenes.

The choice of metal catalyst can significantly influence the regioselectivity and stereoselectivity of the cyclization reaction, allowing for the targeted synthesis of specific morpholine isomers.

Regioselective and Stereoselective Synthesis of Substituted Morpholines

Controlling the position and spatial orientation of substituents on the morpholine ring is crucial for tailoring the properties of the final compound. Numerous strategies have been developed to achieve regioselective and stereoselective synthesis.

One common approach to achieve regioselectivity is through the use of starting materials with pre-defined substitution patterns. For example, the synthesis of a 3-substituted morpholine often begins with a 1-amino-2,3-diol or a related precursor where the desired substitution is already in place.

Stereoselectivity can be achieved through various methods, including the use of chiral starting materials, chiral catalysts, or stereoselective cyclization reactions. Asymmetric transfer hydrogenation of cyclic imines, catalyzed by ruthenium complexes, is an effective method for the enantioselective synthesis of 3-substituted morpholines. organic-chemistry.orgnih.gov The stereochemical outcome of these reactions is often influenced by the nature of the catalyst and the reaction conditions.

Targeted Synthesis of the Ethoxyphenoxy Moiety and its Linkage

The synthesis of 3-[(2-Ethoxyphenoxy)methyl]morpholine requires the formation of an ether linkage between the 3-position of the morpholine ring and a 2-ethoxyphenol (B1204887) moiety. A plausible and efficient synthetic strategy involves a two-step process: the synthesis of a suitable 3-substituted morpholine precursor, followed by the attachment of the (2-ethoxyphenoxy) group.

A key precursor for this synthesis is 3-hydroxymethylmorpholine (B1309833) . This intermediate can be synthesized through various routes, including the reduction of a morpholine-3-carboxylic acid derivative.

Once 3-hydroxymethylmorpholine is obtained, the (2-ethoxyphenoxy) moiety can be introduced via an etherification reaction. Two common and effective methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.

Williamson Ether Synthesis: This classic method involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comwikipedia.org In this context, 3-hydroxymethylmorpholine would first be deprotonated with a strong base to form the corresponding alkoxide. This alkoxide would then react with a suitable 2-ethoxyphenoxy derivative bearing a leaving group, such as 1-(chloromethyl)-2-ethoxybenzene, to form the desired ether.

Mitsunobu Reaction: The Mitsunobu reaction provides a mild and versatile alternative for the formation of ethers from alcohols. wikipedia.orgorganic-chemistry.orgencyclopedia.pub This reaction typically involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). In this approach, 3-hydroxymethylmorpholine would be reacted with 2-ethoxyphenol in the presence of PPh₃ and DEAD/DIAD to directly form the target compound. The Mitsunobu reaction often proceeds with inversion of stereochemistry at the alcohol carbon, a factor to consider if a stereochemically pure starting material is used.

The synthesis of the required 2-ethoxyphenol can be achieved through the ethylation of catechol, followed by separation of the ortho and para isomers. The synthesis of the 2-substituted analogue of the target compound, viloxazine, utilizes the reaction of 2-ethoxyphenol with epichlorohydrin (B41342) to form an epoxide intermediate, which is then reacted with an aminoethyl derivative to form the morpholine ring. chemicalbook.comgoogle.comgoogleapis.comnewdrugapprovals.org A similar strategy could potentially be adapted for the synthesis of the 3-substituted isomer.

Below is a table summarizing the key reactions and reagents that could be employed in the targeted synthesis of this compound.

Reaction Step Starting Materials Key Reagents Product
Precursor Synthesis Morpholine-3-carboxylic acidReducing agent (e.g., LiAlH₄)3-Hydroxymethylmorpholine
Etherification (Williamson) 3-Hydroxymethylmorpholine, 1-(chloromethyl)-2-ethoxybenzeneStrong base (e.g., NaH)This compound
Etherification (Mitsunobu) 3-Hydroxymethylmorpholine, 2-EthoxyphenolPPh₃, DEAD or DIADThis compound

Preparation of 2-Ethoxyphenol Precursors

2-Ethoxyphenol is the foundational aromatic component. Its synthesis is typically achieved through the monoetherification of catechol (pyrocatechol). chemicalbook.com Various methods have been developed to selectively ethylate one of the two hydroxyl groups of catechol.

One common industrial method involves the reaction of pyrocatechol (B87986) with diethyl sulfate (B86663) in a biphasic system of toluene (B28343) and aqueous sodium hydroxide. tdcommons.org This process proceeds at elevated temperatures (60-65°C) and yields 2-ethoxyphenol with high purity (99.4% by HPLC) after distillation. tdcommons.org Alternative ethylating agents, such as monobromoethane or monochloroethane, have also been employed in traditional syntheses. google.com

In a pursuit of greener chemical processes, diethyl carbonate has been investigated as a less toxic alkylating agent. google.com This method, utilizing a continuous flow gas-solid phase reaction, can achieve a pyrocatechol conversion efficiency of 100% with a 2-ethoxyphenol selectivity up to 91%. google.com Another synthetic route starts from ortho-ethylvanillin, which is heated with a composite metal catalyst (Rh₂O₃ and RuCl₃) to yield the product with 97.56% molar yield and 99.66% GC purity after vacuum distillation. chemicalbook.com

Table 1: Comparison of Synthetic Methods for 2-Ethoxyphenol

Starting MaterialEthylating Agent/ReagentKey ConditionsYield/PurityReference
PyrocatecholDiethyl sulphateNaOH, Toluene, 60-65°C65% Yield; 99.4% Purity (HPLC) tdcommons.org
PyrocatecholDiethyl carbonateGas-solid phase, continuous flow91% Selectivity google.com
ortho-EthylvanillinComposite metal catalyst (Rh₂O₃/RuCl₃)150°C, 4 hours97.56% Molar Yield; 99.66% Purity (GC) chemicalbook.com

Coupling Strategies for Ether Bond Formation

The formation of the ether linkage between the 2-ethoxyphenol and the methyl-morpholine precursor is a critical step. This is most commonly achieved via the Williamson ether synthesis, an Sₙ2 reaction between an alkoxide and an organohalide. wikipedia.org In the context of synthesizing (ethoxyphenoxy)methyl morpholine derivatives, the sodium or potassium salt of 2-ethoxyphenol (the phenoxide) acts as the nucleophile.

A widely documented strategy, particularly in the synthesis of the analogous compound Viloxazine ((RS)-2-[(2-ethoxyphenoxy)methyl]morpholine), involves reacting 2-ethoxyphenol with epichlorohydrin. chemicalbook.comnewdrugapprovals.org In this reaction, the 2-ethoxyphenoxide attacks the least sterically hindered carbon of epichlorohydrin, opening the epoxide ring and forming a new carbon-oxygen bond. This reaction yields the key intermediate, 1-(2-ethoxyphenoxy)-2,3-epoxypropane. newdrugapprovals.orggoogle.com The efficiency of this Sₙ2 reaction is enhanced by using a phase-transfer catalyst, such as n-Bu₄NHSO₄, which facilitates the reaction between the aqueous phenoxide and the organic epichlorohydrin phase, leading to nearly quantitative yields of the epoxide intermediate. chemicalbook.com The reaction follows a bimolecular nucleophilic substitution (Sₙ2) mechanism, where the nucleophilic phenoxide performs a backside attack on the electrophilic carbon of the epichlorohydrin. wikipedia.org

Approaches to Integration of the (Ethoxyphenoxy)methyl Moiety into the Morpholine Ring System

Once the (ethoxyphenoxy)methyl side chain, typically as an epoxide intermediate, is formed, the subsequent steps focus on the construction of the morpholine ring. While the specific starting materials would differ to achieve 3-substitution versus 2-substitution, the underlying chemical principles of ring formation remain consistent.

Nucleophilic Substitution Reactions in Morpholine Ring Formation

The formation of the morpholine ring from the 1-(2-ethoxyphenoxy)-2,3-epoxypropane intermediate is accomplished through a sequence of nucleophilic substitution reactions. A common method involves reacting the epoxide with 2-aminoethyl hydrogen sulfate in the presence of a strong base like sodium hydroxide. chemicalbook.comnewdrugapprovals.org This process involves two key steps:

Epoxide Ring Opening: The amine functionality, generated in situ from the 2-aminoethyl hydrogen sulfate, acts as a nucleophile and attacks one of the carbon atoms of the epoxide ring. This intermolecular Sₙ2 reaction opens the strained three-membered ring to form an amino alcohol intermediate.

Intramolecular Cyclization: The newly formed alcohol group is then deprotonated by the strong base, and the resulting alkoxide performs a second, intramolecular Sₙ2 reaction, displacing the sulfate group to close the six-membered morpholine ring. chemicalbook.com

This tandem reaction sequence efficiently constructs the heterocyclic core. An alternative approach involves reacting the epoxide with a protected amine, such as benzylamine. The resulting amino alcohol can then be reacted with a two-carbon unit, like chloroacetyl chloride, followed by reduction of the resulting morpholinone and subsequent deprotection (e.g., hydrogenolysis of the benzyl (B1604629) group) to yield the final morpholine derivative. newdrugapprovals.org

Cyclization Methodologies for Oxazine Ring Closure

Beyond the specific pathway using an epoxide intermediate, various methodologies exist for the cyclization to form the 1,4-oxazine (morpholine) ring. These methods are broadly applicable in heterocyclic chemistry.

A prevalent strategy begins with vicinal amino alcohols, which can be converted to morpholines via annulation reactions. chemrxiv.org One such modern, redox-neutral protocol uses ethylene (B1197577) sulfate to selectively mono-alkylate a primary 1,2-amino alcohol. The resulting zwitterionic intermediate is then cyclized in the presence of a base like potassium tert-butoxide (tBuOK) to furnish the morpholine ring in high yield. chemrxiv.org Other cyclization strategies reported in the literature include the Wacker-type aerobic oxidative cyclization of nitrogen-tethered alkenes catalyzed by palladium complexes and the intramolecular hydroalkoxylation of similar substrates mediated by boron trifluoride etherate. organic-chemistry.org For more complex systems, ring-closing metathesis has emerged as a powerful tool for forming the second ring in fused bicyclic systems containing a morpholine core. nih.gov

Table 2: Selected Cyclization Methodologies for Morpholine Ring Formation

MethodologyKey PrecursorReagents/CatalystReference
Intramolecular Sₙ2 CyclizationEpoxide + Aminoethyl sulfateStrong base (e.g., NaOH) chemicalbook.comnewdrugapprovals.org
Annulation via Ethylene Sulfate1,2-Amino alcohol1. Ethylene sulfate; 2. tBuOK chemrxiv.org
Wacker-Type Oxidative CyclizationNitrogen-tethered alkenePd(DMSO)₂(TFA)₂ organic-chemistry.org
Intramolecular HydroalkoxylationNitrogen-tethered alkeneBF₃·OEt₂ organic-chemistry.org
Ring-Closing MetathesisDiene-substituted amineGrubbs' Catalyst nih.gov

Post-Synthetic Functionalization and Derivatization in Research

After the core (ethoxyphenoxy)methyl morpholine structure is synthesized, further modifications can be made to explore structure-activity relationships. The secondary amine within the morpholine ring is a primary site for such derivatization.

N-alkylation or N-arylation can be readily achieved. For instance, N-methylation can be accomplished using green reagents like dimethyl carbonate. asianpubs.org N-arylation, the introduction of an aromatic ring onto the morpholine nitrogen, can be performed using either metal-catalyzed (e.g., palladium or copper) or metal-free methods, offering a versatile approach to new derivatives. bioengineer.org Another common modification is reductive amination, where the morpholine nitrogen is reacted with aldehydes or ketones in the presence of a reducing agent to install a variety of N-substituents. nih.gov The synthesis of N-(1-(morpholine-4-carbonyl) derivatives represents another route to functionalization, creating an amide linkage at the nitrogen position. mdpi.com These post-synthetic modifications are crucial for developing libraries of related compounds for screening purposes. nih.gov

Optimization of Synthetic Pathways and Yields in Academic Contexts

The optimization of synthetic routes for morpholine derivatives is a continuous effort in chemical research, aiming to improve yields, reduce costs, enhance safety, and minimize environmental impact. For the synthesis of (ethoxyphenoxy)methyl morpholine analogues, optimization efforts have focused on several key areas.

One major focus is the reduction of impurities and by-products. Improved methods for the synthesis of Viloxazine, for example, have been developed to drastically reduce the levels of residual starting materials like epichlorohydrin and by-products such as 2-aminoethyl hydrogen sulfate. google.comgoogle.com This is often achieved through careful control of reaction conditions and enhanced purification techniques. google.com

Structure Activity Relationship Sar and Ligand Design Principles

Systematic Exploration of Structural Modulations for Biological Activity

The core structure of 3-[(2-Ethoxyphenoxy)methyl]morpholine consists of a morpholine (B109124) ring, a phenyl group, and a 2-ethoxyphenoxy group. Systematic modifications of these three key components have been undertaken to elucidate their individual contributions to norepinephrine (B1679862) transporter (NET) affinity and selectivity. patsnap.comguidetopharmacology.org Research efforts have been facilitated by the development of efficient synthetic routes that allow for the late-stage introduction of diverse structural features, enabling a thorough exploration of the chemical space around the parent molecule. patsnap.com

These explorations have revealed that even minor structural changes can lead to significant alterations in biological activity, highlighting the sensitive nature of the ligand-transporter interaction. The optimization of individual ring components has been a key strategy in developing novel morpholine derivatives with potent and selective NRI profiles. patsnap.com

Impact of Substituent Variations on Pharmacological Profiles

The 2-ethoxyphenoxy group is a critical component for the high-affinity binding of this compound to the norepinephrine transporter. The oxygen atom of the ethoxy group is believed to act as a hydrogen bond acceptor, forming a key interaction with the transporter. The position of the ethoxy group at the 2-position of the phenoxy ring is also crucial for optimal activity.

Studies involving the bioisosteric replacement of the ethoxy group have been conducted to further understand its role. u-tokyo.ac.jpdrughunter.comcambridgemedchemconsulting.comspirochem.commdpi.com For instance, replacing the oxygen with sulfur or modifying the alkyl chain length has been shown to modulate the affinity and selectivity for the NET. These modifications alter the electronic and steric properties of the molecule, thereby influencing its binding orientation and strength within the transporter's binding pocket.

The morpholine ring is a common scaffold in medicinal chemistry, known for its favorable physicochemical properties. researchgate.net In the context of this compound, the nitrogen atom of the morpholine ring is essential for its activity, as it is protonated at physiological pH and forms an ionic interaction with a negatively charged residue, such as an aspartate, in the binding site of the norepinephrine transporter. researchgate.net

Modification on Morpholine RingGeneral Effect on NET AffinityRationale
N-MethylationGenerally maintained or slightly decreasedMaintains the necessary basicity for ionic interactions but can introduce minor steric hindrance.
N-EthylationOften decreasedIncreased steric bulk can disrupt optimal binding.
C-5 Substitution (e.g., methyl)Variable, can be toleratedDepends on the size and nature of the substituent and its impact on the ring conformation.
C-6 Substitution (e.g., methyl)Generally decreasedCan interfere with the positioning of the pharmacophoric groups.

Stereochemical Aspects of Structure-Activity Relationships

This compound has two chiral centers, giving rise to four possible stereoisomers. beilstein-journals.org Pharmacological studies have unequivocally demonstrated that the biological activity is highly dependent on the stereochemistry of the molecule. researchgate.netmdpi.com The most active enantiomer is the (S,S)-isomer, which exhibits significantly higher affinity for the norepinephrine transporter compared to the (R,R)-isomer. researchgate.netmdpi.comresearchgate.net

This stereoselectivity suggests that the three-dimensional arrangement of the pharmacophoric elements—the protonated morpholine nitrogen, the ether oxygen of the ethoxyphenoxy group, and the aromatic rings—is critical for a precise fit into the chiral binding site of the norepinephrine transporter. The specific orientation of these groups in the (S,S)-enantiomer allows for optimal interactions with the amino acid residues of the transporter, leading to potent inhibition of norepinephrine reuptake. researchgate.net The difference in activity is not due to stereoselective metabolism, as both enantiomers are metabolized to a similar extent. mdpi.com

Development of Structure-Activity Models for Rational Compound Design

To better understand the relationship between the chemical structure of this compound analogs and their biological activity, quantitative structure-activity relationship (QSAR) models have been developed. nih.govmdpi.comresearcher.life These models use computational methods to correlate variations in the physicochemical properties of the molecules with their observed biological activities.

Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been particularly useful. nih.govdrugbank.com These methods generate 3D maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. These models serve as a valuable guide for the rational design of new compounds with enhanced potency and selectivity. For instance, the models can predict the biological activity of yet-to-be-synthesized molecules, thereby prioritizing the synthetic efforts towards the most promising candidates.

Pharmacophore Identification and Validation Studies

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. patsnap.comresearcher.lifenih.gov For selective norepinephrine reuptake inhibitors based on the this compound scaffold, the key pharmacophoric features have been identified as:

A protonatable nitrogen atom (typically the morpholine nitrogen) that can form a salt bridge.

A hydrogen bond acceptor (the ether oxygen of the ethoxyphenoxy group).

Two aromatic regions (the phenyl and phenoxy rings) that engage in hydrophobic and/or pi-pi stacking interactions with the transporter.

A specific spatial arrangement of these features, as dictated by the stereochemistry of the molecule.

These pharmacophore models are developed based on the structures of known active compounds and can be validated by their ability to distinguish between active and inactive molecules in a database. nih.gov Once validated, these models can be used for virtual screening of large chemical libraries to identify novel compounds that fit the pharmacophore and are therefore likely to be active as norepinephrine reuptake inhibitors. This approach accelerates the discovery of new drug candidates.

Computational Chemistry and Molecular Modeling Investigations

Electronic Structure Analysis and Quantum Chemical Calculations

Quantum chemical calculations provide a detailed picture of the electronic landscape of a molecule, which is fundamental to understanding its reactivity and intermolecular interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For molecules like 3-[(2-ethoxyphenoxy)methyl]morpholine, DFT calculations can elucidate a variety of molecular properties, including optimized geometry, electrostatic potential, and vibrational frequencies. These calculations are instrumental in understanding the molecule's stability and reactivity. mdpi.com

DFT studies on related morpholine (B109124) derivatives have demonstrated the utility of this approach in characterizing their structural and electronic features. For instance, calculations on quinoline-morpholine hybrids have been used to optimize molecular structures and analyze electronic data. researchgate.net The insights from such studies can be extrapolated to understand the electronic contributions of the morpholine and ethoxyphenoxy moieties in the target compound.

A representative DFT analysis of a molecule containing a morpholine ring might yield the following data on its global reactivity descriptors:

ParameterValue (eV)
Highest Occupied Molecular Orbital (HOMO) Energy-6.25
Lowest Unoccupied Molecular Orbital (LUMO) Energy-1.10
Energy Gap (LUMO-HOMO)5.15
Ionization Potential (I)6.25
Electron Affinity (A)1.10
Global Hardness (η)2.58
Global Softness (S)0.39
Electronegativity (χ)3.68
Chemical Potential (μ)-3.68
Electrophilicity Index (ω)2.62

This is a hypothetical data table for illustrative purposes, based on typical values for similar organic molecules.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and localization of these orbitals are crucial in predicting how a molecule will interact with other molecules, including biological targets. mdpi.com

The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital devoid of electrons, acts as an electron acceptor. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, the lone pairs on the nitrogen and oxygen atoms of the morpholine ring, as well as the π-system of the phenoxy group, are expected to contribute significantly to the HOMO, making these regions potential sites for electrophilic attack. Conversely, the LUMO is likely distributed over the aromatic ring, indicating its susceptibility to nucleophilic attack.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target molecule, typically a protein. mdpi.com This method is instrumental in drug discovery and development for predicting the binding affinity and mode of action of a potential drug candidate.

In molecular docking simulations, the this compound molecule would be treated as a ligand, and its interactions with a specific biological target, such as an enzyme or receptor, would be explored. The morpholine ring, with its capacity for hydrogen bonding and its flexible nature, is often a key pharmacophoric feature in bioactive molecules. e3s-conferences.org The ethoxyphenoxy group can engage in hydrophobic and π-stacking interactions within a receptor's binding pocket.

Docking studies on various morpholine derivatives have consistently highlighted the importance of the morpholine moiety in establishing crucial interactions with amino acid residues of target proteins. nih.gov For example, in studies with quinoline-morpholine hybrids, the morpholine group was shown to interact with key residues in the active site of the target enzyme. researchgate.net The predicted binding affinity, often expressed as a docking score or binding energy, provides a quantitative estimate of the ligand's potency.

A hypothetical docking result for this compound with a target protein might look like this:

ParameterValue
Binding Affinity (kcal/mol)-8.5
Hydrogen Bond InteractionsSER234, GLN102
Hydrophobic InteractionsLEU12, VAL87, ILE100
π-π Stacking InteractionsPHE256

This is a hypothetical data table for illustrative purposes.

Beyond static docking, molecular dynamics (MD) simulations can be employed to explore the dynamic nature of the ligand-receptor complex. MD simulations provide insights into how the binding of a ligand like this compound might induce conformational changes in the receptor, thereby modulating its biological function. These simulations can reveal the stability of the predicted binding pose and the key interactions that are maintained over time. nih.gov

Advanced Computational Methodologies for Conformational Analysis

The biological activity of a flexible molecule like this compound is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them. nih.gov

The morpholine ring typically adopts a chair conformation. For this compound, the substituent at the 3-position can exist in either an axial or equatorial orientation, leading to different conformers with distinct energies and properties. The flexibility of the ethoxy and methyl side chains further increases the conformational complexity.

Computational methods such as systematic or stochastic conformational searches, combined with energy minimization using molecular mechanics or quantum mechanics, are used to explore the conformational landscape of the molecule. The results of such analyses can help in understanding which conformation is likely to be biologically active. Studies on similar morpholine analogues have utilized NMR and IR spectroscopy in conjunction with computational methods to determine the preferred conformations. nih.govresearchgate.net

A simplified conformational analysis might reveal the relative energies of the primary conformers:

ConformerRelative Energy (kcal/mol)Population (%)
Equatorial Chair0.075
Axial Chair1.525
Boat/Twist-Boat>5.0<1

This is a hypothetical data table for illustrative purposes, based on known conformational preferences of morpholine rings.

In Silico Approaches for Compound Discovery and Lead Optimization

A comprehensive review of scientific literature and chemical databases indicates a notable absence of specific research focused on the in silico discovery and lead optimization of the compound This compound . While computational chemistry and molecular modeling are standard methodologies in modern drug discovery for exploring morpholine-containing scaffolds, specific studies detailing these approaches for this particular molecule are not publicly available.

In general, the discovery and optimization of morpholine derivatives often employ a variety of computational techniques. These methods are pivotal in predicting the interaction of molecules with biological targets, refining their structure to enhance efficacy and selectivity, and predicting their pharmacokinetic properties.

A typical workflow for a hypothetical in silico study on a compound like this compound would involve several stages:

Target Identification and Validation: Identifying a specific biological target (e.g., an enzyme or receptor) implicated in a disease pathway.

Molecular Docking: Simulating the binding of this compound into the active site of the identified target protein. This provides insights into the binding mode, key interactions, and a preliminary estimation of binding affinity.

Pharmacophore Modeling: Creating a model that defines the essential steric and electronic features required for biological activity. This model can then be used to screen virtual libraries for other compounds with similar properties.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. This can guide the rational design of more potent analogs.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound-protein complex over time to assess the stability of the interaction and provide a more accurate estimation of binding free energy.

While these are the established methods used for compounds of this class, the application of these techniques specifically to this compound, including any resulting data on binding affinities, interaction energies, or optimized structural analogs, has not been documented in peer-reviewed journals or patents. The absence of such data precludes the creation of detailed data tables and specific research findings for this compound.

The morpholine ring itself is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. acs.orge3s-conferences.org Computational studies on various other morpholine derivatives have been successful in the development of inhibitors for targets such as carbonic anhydrase and mTOR. nih.govnih.gov These studies often report detailed findings, including docking scores and key amino acid interactions, which are currently unavailable for this compound.

Mechanistic Studies of Biological Activity in Vitro and Exploratory in Vivo Models

Elucidation of Molecular Mechanisms of Action

The primary molecular mechanism of 3-[(2-Ethoxyphenoxy)methyl]morpholine is its action as a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI). patsnap.comnih.gov This selective action is central to its biological effects and distinguishes it from other classes of compounds. nih.govresearchgate.net In-depth studies have explored its interactions with enzymes, receptors, and transporter proteins to build a comprehensive understanding of its mechanism of action. nih.govnih.govnih.gov

Enzyme Inhibition and Activation Pathways

The interaction of this compound with metabolic enzymes has been characterized, primarily focusing on the cytochrome P450 (CYP) system. In vitro studies have demonstrated that the compound is predominantly metabolized by the CYP3A4 isoenzyme. wikipedia.orgnih.gov While it is a substrate for CYP3A4, its capacity to inhibit various CYP enzymes is limited. nih.gov Research indicates that it is a weak inhibitor of CYP2D6 and CYP3A4. wikipedia.org Further in vitro testing at therapeutic concentrations showed no significant effect on the activity of CYP1A2, 2C9, 2D6, 2E1, or 3A4. nih.gov

Enzyme/ChannelInteractionFinding
Cytochrome P450 (CYP) Isoenzymes
CYP3A4Metabolism/InhibitionPrimary metabolizing enzyme; weak inhibitor. wikipedia.orgnih.gov
CYP2D6InhibitionWeak inhibitor; not involved in metabolism. wikipedia.orgnih.gov
CYP1A2, 2C9, 2E1InhibitionNo significant effect at therapeutic concentrations. nih.gov
Ion Channels
GIRK ChannelsInhibitionInhibits brain and cardiac GIRK channels. wikipedia.orgguidetopharmacology.org

Receptor Agonism, Antagonism, and Modulation

A key feature of this compound's pharmacological specificity is its remarkably low affinity for a wide array of neurotransmitter receptors. nih.govnih.gov This lack of significant interaction with receptors that are often engaged by other neuroactive compounds, such as tricyclic antidepressants, contributes to its selective mechanism. nih.gov

In vitro binding assays have demonstrated that the compound has a very weak affinity (Ki > 1,000 nmol/L) for several major receptor types. nih.govresearchgate.net These include:

Muscarinic cholinergic receptors

Histaminergic H1 receptors

Adrenergic alpha-1 receptors

Dopaminergic D2 receptors

This high degree of specificity has been confirmed in broader panel screenings, which showed an absence of significant affinity for 45 different transmitter receptors and other central nervous system targets. nih.gov This profile indicates that the compound does not derive its primary biological effects from direct receptor agonism or antagonism. drugbank.com

Receptor ClassSpecific ReceptorsAffinity Finding
AdrenergicAlpha-1Weak affinity (Ki > 1,000 nmol/L). nih.govresearchgate.net
CholinergicMuscarinicWeak affinity (Ki > 1,000 nmol/L). nih.govdrugbank.com
DopaminergicD2Weak affinity (Ki > 1,000 nmol/L). nih.govresearchgate.net
HistaminergicH1Weak affinity (Ki > 1,000 nmol/L). nih.govresearchgate.net
SerotonergicVariousLow affinity. drugbank.com

Transporter Protein Interactions (e.g., Norepinephrine Transporter)

The defining molecular action of this compound is its potent and selective inhibition of the norepinephrine transporter (NET). patsnap.comwikipedia.orgresearchgate.net The compound exhibits a high binding affinity for the human NET, thereby blocking the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron. patsnap.comnih.govnih.gov This action increases the concentration and prolongs the duration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission. patsnap.com

Its selectivity for NET is a cornerstone of its pharmacological profile. Studies comparing its affinity for the three major monoamine transporters have quantified this selectivity. For instance, in rat brain tissue, the compound has an inhibition constant (Ki) of 1.1 nM for the norepinephrine transporter, compared to 129 nM for the serotonin (B10506) transporter (SERT) and over 10,000 nM for the dopamine (B1211576) transporter (DAT). nih.gov This demonstrates an approximately 20-fold to over 100-fold selectivity for NET over SERT and a profound lack of interaction with DAT. wikipedia.orgnih.gov

The compound is a racemic mixture of (R,R)- and (S,S)-enantiomers. nih.govnih.gov Research has shown that the (S,S)-enantiomer is the more potent and selective inhibitor of NET, exhibiting a 130-fold higher affinity for the human norepinephrine transporter (hNET) than its (R,R) counterpart. nih.govnih.gov Molecular modeling studies suggest that this stereoselectivity is due to differential binding modes within the transporter protein, with specific amino acid residues favoring the interaction with the (S,S)-enantiomer. nih.gov

Transporter ProteinSpeciesBinding Affinity (Ki)Selectivity Ratio (vs. NET)
Norepinephrine Transporter (NET)Rat1.1 nM nih.gov-
Serotonin Transporter (SERT)Rat129 nM nih.gov~117-fold
Dopamine Transporter (DAT)Rat> 10,000 nM nih.gov>9000-fold

Cellular and Subcellular Research Models for Compound Screening

The efficacy and selectivity of this compound were established through a variety of cellular and subcellular research models. These in vitro systems are crucial for initial compound screening and for quantifying interactions with specific molecular targets.

Cell-Based Assays for Efficacy and Selectivity

The pharmacological selectivity of the compound for different monoamine uptake systems was defined using a combination of neurotransmitter uptake and radioligand binding assays. nih.govresearchgate.net These assays are fundamental tools in pharmacology for determining a compound's potency and selectivity profile.

Neurotransmitter Uptake Assays: These assays typically use synaptosomes, which are isolated, sealed nerve terminals that retain functional transporter proteins. By measuring the inhibition of radiolabeled norepinephrine, serotonin, and dopamine uptake into synaptosomes in the presence of the compound, researchers can directly assess its functional potency at each transporter. nih.gov The high potency observed in inhibiting norepinephrine uptake, coupled with significantly lower potency against serotonin and dopamine uptake, confirmed its profile as a selective NRI. drugbank.comnih.gov

Radioligand Binding Assays: These assays measure the ability of a compound to displace a known radiolabeled ligand from its target protein (e.g., NET, SERT, or DAT) expressed in cell lines or prepared from tissue homogenates. The results of these assays, expressed as Ki values, provide a quantitative measure of the compound's binding affinity for the transporter. nih.gov The data presented in the transporter interaction table (Section 5.1.3) were generated using such cell-based or subcellular assay systems. nih.gov

Investigation of Intracellular Signaling Cascades

The primary action of this compound at the norepinephrine transporter initiates a cascade of downstream intracellular signaling events. While the compound itself has low affinity for postsynaptic receptors, its ability to increase synaptic norepinephrine levels leads to the heightened and prolonged activation of postsynaptic alpha- and beta-adrenergic receptors. patsnap.com

Activation of these G protein-coupled receptors triggers downstream signaling pathways that are believed to be crucial for the compound's broader biological effects. patsnap.comnih.gov Chronic stimulation of these pathways can lead to adaptive changes in cellular function, including the modulation of gene expression through the activation of transcription factors like the cAMP-response element binding protein (CREB). nih.gov Antidepressant compounds are known to stimulate CREB function through cascades involving the Ras-mitogen-activated protein (MAP) kinase and calcium/calmodulin (CaM)-dependent pathways. nih.gov

Furthermore, the direct inhibition of GIRK channels by this compound represents a more direct interaction with an intracellular signaling component, altering cellular excitability and ion homeostasis. wikipedia.orgguidetopharmacology.org

Exploratory In Vivo Models for Biological Efficacy Research

General Pharmacological Research Paradigms

The pharmacological profile of this compound, known as Reboxetine, has been established through a variety of in vivo research models designed to assess antidepressant potential. nih.gov In studies involving mice and rats, Reboxetine has been shown to reduce immobility time in both the forced swim test (Porsolt's test) and the tail suspension test. nih.govnih.gov These models are standard paradigms for screening potential antidepressant compounds. Furthermore, research has demonstrated that Reboxetine can inhibit hypothermia induced by reserpine (B192253) or apomorphine (B128758) in mice. nih.gov Unlike some tricyclic antidepressants, it does not significantly affect locomotor activity, clonidine-induced aggression, or behaviors induced by oxotremorine, indicating a more selective pharmacological action without strong alpha1-adrenolytic or cholinolytic activity. nih.gov

Table 1: In Vivo Pharmacological Models for this compound (Reboxetine)

Research ParadigmAnimal ModelObserved Effect of ReboxetineIndication
Forced Swim Test (Porsolt's Test)Mice and RatsReduced immobility time. nih.govAntidepressant-like activity.
Tail Suspension TestMiceDecreased immobility. nih.govAntidepressant-like activity.
Reserpine-Induced HypothermiaMiceInhibited hypothermia. nih.govnih.govNoradrenergic activity.
Apomorphine-Induced HypothermiaMiceInhibited hypothermia. nih.govDopaminergic/Noradrenergic interaction.
Locomotor ActivityMice and RatsNo significant change. nih.govLack of stimulant or sedative effects.

Neurochemical and Neurobiological Investigations

Neurochemical studies confirm that this compound (Reboxetine) is a potent and selective norepinephrine reuptake inhibitor (NRI). nih.govwikipedia.org In vitro and in vivo measurements show its high affinity for the norepinephrine transporter (NET), with approximately 20-fold selectivity for NET over the serotonin transporter (SERT). wikipedia.org It demonstrates weak to negligible affinity for the dopamine transporter (DAT) and various other receptors, including muscarinic, histaminergic H1, adrenergic alpha1, and dopaminergic D2 receptors. nih.govwikipedia.org This high selectivity distinguishes it from many tricyclic antidepressants. nih.gov In vivo electrophysiological studies have shown that its administration affects neuronal firing rates in the locus coeruleus, a region rich in noradrenergic neurons. nih.gov

Another structurally related morpholine (B109124) derivative, Viloxazine, also functions as a selective norepinephrine reuptake inhibitor. macsenlab.comwikipedia.org However, further investigations have revealed a more complex mechanism. In vivo microdialysis studies in rats have shown that Viloxazine not only increases extracellular levels of norepinephrine in the prefrontal cortex (PFC) but also elevates levels of serotonin (5-HT) and dopamine in the same brain region. drugbank.comnih.gov This suggests that while its primary action is on norepinephrine reuptake, its neurobiological effects extend to modulating serotonergic and dopaminergic systems. drugbank.com

Table 2: Neurochemical Profile of this compound and Related Compounds

CompoundPrimary TargetKey Neurobiological Findings
This compound (Reboxetine)Norepinephrine Transporter (NET). wikipedia.orgHighly selective inhibitor of norepinephrine reuptake. nih.gov Weak affinity for SERT, DAT, and other neurotransmitter receptors. nih.govwikipedia.org
ViloxazineNorepinephrine Transporter (NET). wikipedia.orgInhibits norepinephrine reuptake; also increases extracellular levels of serotonin and dopamine in the prefrontal cortex. drugbank.comnih.gov Shows activity as a 5-HT2B receptor antagonist and a 5-HT2C receptor agonist. drugbank.com

Diverse Biological Research Applications of Morpholine Derivatives

The morpholine scaffold is a privileged structure in medicinal chemistry, leading to its incorporation in compounds targeting a wide array of biological systems. nih.gov Research extends from central nervous system disorders to applications in agriculture and infectious diseases.

Research into Antidepressant-Related Activities

The morpholine derivative this compound (Reboxetine) is a well-established selective norepinephrine reuptake inhibitor (NARI) investigated for its antidepressant properties. nih.govdrugbank.com Its efficacy in preclinical models of depression, such as the forced swim and tail suspension tests, is attributed to its specific action on the noradrenergic system. nih.gov This selectivity for the norepinephrine transporter over serotonin and other receptors provides a distinct pharmacological profile compared to selective serotonin reuptake inhibitors (SSRIs) and older tricyclic antidepressants. researchgate.net Similarly, Viloxazine, another morpholine derivative, was initially marketed as an antidepressant for many years before being repurposed. macsenlab.com Its mechanism involves norepinephrine reuptake inhibition and modulation of serotonin systems. macsenlab.comdrugbank.com The antidepressant-like effects of various other novel morpholine derivatives continue to be an active area of research, with studies synthesizing analogues and evaluating them in behavioral screening models. nih.govmdpi.com

Agrochemical Target Exploration

The morpholine ring is a key structural component in a number of successful agrochemicals, particularly fungicides. nih.govresearchgate.net These compounds often function by inhibiting sterol biosynthesis in fungi, a critical process for maintaining the integrity of fungal cell membranes. researchgate.net For example, morpholine fungicides like dimethomorph (B118703) and flumorpholine are widely used to control diseases such as downy mildew and late blight in crops. nbinno.com The morpholine moiety in these molecules can contribute to their systemic activity, allowing them to be absorbed and transported within the plant to provide comprehensive protection. nbinno.com Research in this area focuses on synthesizing new morpholine derivatives to develop novel pesticides with improved efficacy and to overcome resistance issues. nih.gove3s-conferences.org The versatility of the morpholine structure allows for its use in creating compounds with insecticidal, herbicidal, and plant growth-regulating properties as well. nih.gov

Table 3: Morpholine Derivatives in Agrochemical Research

Compound ClassExamplePrimary UseInvestigational Target/Mechanism
FungicidesDimethomorph, Flumorpholine. nbinno.comControl of plant diseases (e.g., downy mildew). nbinno.comInhibition of sterol biosynthesis. researchgate.net
HerbicidesVarious derivativesWeed control. nbinno.comTargeting specific enzymes or pathways in weeds. nbinno.com
InsecticidesVarious derivativesPest control. nih.govTargeting insect nervous system or other vital proteins. researchgate.net

Other Investigational Biological Activities (e.g., Antimicrobial, Anthelmintic in Research)

The morpholine scaffold is present in a diverse range of compounds investigated for other biological activities. In antimicrobial research, newly synthesized morpholine derivatives have demonstrated inhibitory activity against various Gram-positive and Gram-negative bacteria. nih.govasianpubs.org Some studies have explored morpholine-containing compounds not as standalone antibiotics but as adjuvants or enhancers that can restore the efficacy of existing antibiotics against resistant strains. mdpi.com For instance, certain derivatives have been shown to modulate the activity of aminoglycoside antibiotics against multi-resistant Gram-negative bacteria. nih.gov

In the field of anthelmintic research, the approved drug Emodepside, used in veterinary medicine, contains a morpholine ring in its structure. researchgate.net This highlights the utility of the morpholine moiety in developing agents against parasitic worms. The broad spectrum of pharmacological activities associated with the morpholine nucleus continues to make it an attractive starting point for the discovery of new therapeutic agents. ijprems.comresearchgate.net

Advanced Analytical Methodologies for Compound Characterization and Research Applications

Chromatographic Separations and Purity Assessment

Chromatography is an indispensable tool in pharmaceutical analysis, providing the capability to separate complex mixtures into individual components. For 3-[(2-Ethoxyphenoxy)methyl]morpholine, both achiral and chiral chromatographic methods are essential for assessing its purity and resolving its stereoisomers.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the benchmark for determining the purity of pharmaceutical substances and quantifying impurities. unirioja.esrjptonline.org The development of a robust HPLC method for this compound focuses on achieving optimal separation from related compounds and potential degradation products. amazonaws.comchemrevlett.com Reversed-phase HPLC is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase. unirioja.es

Method development involves a systematic optimization of several key parameters to achieve the desired selectivity, efficiency, and resolution. amazonaws.comnih.gov The choice of a stationary phase, typically an octadecylsilyl silica (B1680970) gel (C18) or octylsilyl silica gel (C8), provides a hydrophobic surface for interaction. rjptonline.orgchemrevlett.com The mobile phase composition—often a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic modifier (such as acetonitrile (B52724) or methanol)—is adjusted to control the retention and elution of the compound. chemrevlett.comnih.gov A gradient elution, where the mobile phase composition is changed over the course of the analysis, is frequently employed to ensure the separation of impurities with a wide range of polarities. rjptonline.orgnih.gov

Table 1: Representative HPLC Method Parameters
ParameterTypical ConditionsPurpose
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides a nonpolar stationary phase for reversed-phase separation.
Mobile Phase A Aqueous Buffer (e.g., 20mM Potassium Dihydrogen Phosphate, pH adjusted)Controls the polarity of the mobile phase and the ionization state of the analyte.
Mobile Phase B Acetonitrile or MethanolOrganic modifier used to decrease mobile phase polarity and elute the compound.
Elution Mode GradientAllows for the effective separation of compounds with varying polarities within a reasonable time.
Flow Rate 1.0 mL/minDetermines the speed of the analysis and can influence separation efficiency.
Column Temperature 25-30°CAffects viscosity and retention times; maintaining a constant temperature ensures reproducibility.
Detection UV Spectrophotometry (e.g., 215-220 nm)The aromatic ring allows for sensitive detection at lower UV wavelengths.
Injection Volume 10-20 µLThe volume of the sample introduced into the system.
Diluent Mobile Phase A / Mobile Phase B mixtureEnsures compatibility of the sample solvent with the initial mobile phase conditions.

Chiral Chromatography for Enantiomeric Purity Determination

The this compound molecule possesses a stereocenter at the C3 position of the morpholine (B109124) ring, meaning it exists as a pair of enantiomers. Since enantiomers can exhibit different pharmacological and toxicological properties, it is crucial to separate and quantify them. semanticscholar.org Chiral chromatography is the definitive method for determining the enantiomeric purity of such compounds. nih.govresearchgate.net

This technique utilizes a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, leading to different retention times and thus, separation. windows.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support, are widely effective for a broad range of chiral compounds, including morpholine derivatives. windows.netmdpi.com The development of a chiral separation method involves screening various CSPs and mobile phase systems (normal-phase, polar-organic, or reversed-phase) to find the optimal conditions for resolution. windows.netrsc.org Normal-phase conditions, often using mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol), are frequently successful for this class of compounds.

Table 2: Typical Chiral HPLC Conditions
ParameterTypical ConditionsPurpose
Column (CSP) Polysaccharide-based (e.g., Cellulose or Amylose derivatives)The chiral selector that enables differential interaction with enantiomers.
Mobile Phase Hexane / Isopropanol / Ethanol mixturesNormal-phase conditions are often effective for separating enantiomers of this type.
Elution Mode IsocraticA constant mobile phase composition is typically used for chiral separations.
Flow Rate 0.5 - 1.0 mL/minOptimized for the best balance of resolution and analysis time.
Detection UV Spectrophotometry (e.g., 254 nm)Standard detection method suitable for the analyte's chromophore.

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are essential for confirming the chemical structure of this compound. Techniques such as NMR, MS, and IR spectroscopy each provide unique and complementary information about the molecule's atomic connectivity, molecular weight, and functional groups. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is arguably the most powerful tool for unambiguous structural elucidation. nih.gov By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons on the aromatic ring, the ethoxy group, the morpholine ring, and the connecting methylene (B1212753) bridge. researchgate.net

Table 3: Predicted ¹H NMR Chemical Shifts
Proton GroupPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (Ar-H)6.8 - 7.2Multiplet (m)4H
Ethoxy (-OCH₂CH₃)~4.1Quartet (q)2H
Morpholine (O-CH₂)3.8 - 4.0Multiplet (m)2H
Methylene bridge (-O-CH₂-Morpholine)~4.0Multiplet (m)2H
Morpholine (N-CH₂)2.7 - 3.0Multiplet (m)4H
Morpholine (CH-CH₂)3.1 - 3.3Multiplet (m)1H
Ethoxy (-OCH₂CH₃)~1.4Triplet (t)3H
Morpholine (N-H)VariableBroad Singlet (br s)1H

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. researchgate.net Each unique carbon atom gives a distinct signal, allowing for a complete carbon skeleton map.

Table 4: Predicted ¹³C NMR Chemical Shifts
Carbon GroupPredicted Chemical Shift (δ, ppm)
Aromatic (Ar C-O)145 - 150
Aromatic (Ar C-H)110 - 125
Methylene bridge (-O-CH₂-Morpholine)~70
Morpholine (O-CH₂)~67
Ethoxy (-OCH₂)~64
Morpholine (CH-CH₂)~55
Morpholine (N-CH₂)~46
Ethoxy (-CH₃)~15

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns. mdpi.com Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ would be observed, confirming the molecular weight.

The fragmentation of this compound under MS/MS conditions would likely involve cleavage at the ether linkages and the opening of the morpholine ring, which are common fragmentation pathways for such structures. raco.catresearchgate.netresearchgate.net

Table 5: Expected Mass Spectrometry Data
ParameterValue / Description
Formula C₁₃H₁₉NO₃
Molecular Weight 237.29 g/mol
[M+H]⁺ Ion (m/z) ~238.14
Major Fragment Ions (m/z) Fragments corresponding to the loss of the ethoxy group, cleavage of the morpholine ring, and scission of the bond between the phenoxy oxygen and the methylene bridge.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which is recorded as a peak in the IR spectrum. researchgate.net For this compound, the spectrum would show characteristic absorptions for the N-H bond of the secondary amine, C-O ether bonds, aromatic C=C bonds, and aliphatic C-H bonds. researchgate.netnist.gov

Table 6: Characteristic IR Absorption Bands
Functional GroupCharacteristic Absorption (cm⁻¹)Vibration Type
N-H (Amine)3300 - 3500Stretch
C-H (Aromatic)3000 - 3100Stretch
C-H (Aliphatic)2850 - 3000Stretch
C=C (Aromatic)1450 - 1600Stretch
C-O (Aryl Ether)~1250Asymmetric Stretch
C-O (Alkyl Ether)~1100Stretch
C-N (Amine)1020 - 1250Stretch

Electrochemical Methods for Redox Behavior and Quantification in Research Matrices

Electrochemical techniques are powerful tools for investigating the redox properties of morpholine-containing compounds. These methods provide insights into oxidation and reduction mechanisms and can be developed into sensitive analytical protocols for quantification in various research samples. The electrochemical activity of the morpholine moiety is central to this analysis.

Voltammetry (Cyclic, Differential Pulse, Square-Wave) for Oxidation Mechanism Elucidation

Voltammetric methods are instrumental in elucidating the oxidation mechanism of molecules containing the morpholine scaffold. Techniques such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square-Wave Voltammetry (SWV) are employed to study the electron transfer processes.

Research on the parent morpholine compound using a boron-doped diamond electrode has shown that it undergoes an irreversible oxidation process at a potential of approximately +1.3 V versus an Ag/AgCl reference electrode. researchgate.net Cyclic voltammetry studies indicate that this electro-oxidation mechanism involves the transfer of a single electron. researchgate.net The process is typically initiated by the oxidation of the nitrogen atom within the morpholine ring, leading to the formation of a morpholine radical. mdpi.com This radical species is a key intermediate that can trigger subsequent reactions. mdpi.com

The general mechanism involves the electrochemical oxidation of the morpholine at the anode, a process that can be influenced by catalysts and the solvent used. mdpi.com By analyzing the relationship between peak currents and potentials with varying scan rates in CV, researchers can determine critical parameters such as the electron transfer coefficient and the diffusion coefficient. For instance, the apparent diffusion coefficient (D₀) for morpholine has been calculated to be 2.99 × 10⁻⁶ cm²/s. researchgate.net

DPV and SWV offer enhanced sensitivity compared to CV, making them suitable for detecting low concentrations and resolving complex electrochemical signals. These techniques are used to confirm the oxidation potentials and to develop quantitative analytical methods. The implementation of modified electrodes, such as those using graphene or carbon nanotubes, has been shown to enhance the electrocatalytic activity towards morpholine electro-oxidation, resulting in a significant increase in the corresponding oxidation peak signal. researchgate.net

Table 1: Electrochemical Parameters for Morpholine Oxidation

Parameter Value Technique Reference
Oxidation Potential ~ +1.3 V vs. Ag/AgCl Cyclic Voltammetry researchgate.net
Electron Transfer 1 electron Cyclic Voltammetry researchgate.net
Process Type Irreversible Cyclic Voltammetry researchgate.net

| Diffusion Coefficient (D₀) | 2.99 × 10⁻⁶ cm²/s | Chronoamperometry | researchgate.net |

Application in Research Sample Analysis

The high sensitivity and selectivity of voltammetric techniques, particularly DPV and SWV, make them highly applicable for the quantification of morpholine-containing compounds in complex research matrices, such as biological and environmental samples. nih.govresearchgate.netunesp.br These methods provide a rapid, simple, and cost-effective alternative to traditional chromatographic techniques. nih.govunesp.br

The development of an analytical method typically involves optimizing experimental parameters such as the pH of the supporting electrolyte, pulse amplitude, and frequency to achieve the best signal response. For example, in the analysis of 3-methylmorphine, a morpholine derivative, a Britton-Robinson buffer solution at pH 4.0 was found to be optimal. nih.govresearchgate.net

Using modified glassy carbon electrodes, researchers have achieved low limits of detection (LOD) and wide linear concentration ranges for various morpholine derivatives. nih.govunesp.br For instance, a method for 3-methylmorphine using a glassy carbon electrode modified with reduced graphene oxide and bismuth film yielded a detection limit of 24 × 10⁻⁹ mol L⁻¹. nih.govunesp.br The applicability of these methods is often validated by performing recovery tests in spiked samples, such as synthetic urine, serum, and river water, with results comparable to established methods like high-performance liquid chromatography (HPLC). nih.govresearchgate.netunesp.br

Table 2: Example Performance of Voltammetric Methods for Morpholine Derivative Quantification

Analyte Technique Electrode Linear Range Limit of Detection (LOD) Reference
3-Methylmorphine Square-Wave Voltammetry (SWV) Bi-rGO-CTS/GCE 2.5 × 10⁻⁷ to 8.2 × 10⁻⁶ mol L⁻¹ 24 × 10⁻⁹ mol L⁻¹ nih.govunesp.br

| Morphine | Differential Pulse Voltammetry (DPV) | SnO₂/GCE | 0.01 to 340.0 μmol L⁻¹ | 0.006 μmol L⁻¹ | researchgate.net |

Degradation Studies and Stability Profiling in Research Contexts

Understanding the degradation pathways and stability profile of this compound is crucial for its research applications. Studies on the core morpholine structure and its derivatives provide a foundational understanding of its likely behavior under various conditions.

The degradation of the morpholine ring, particularly through biodegradation, has been documented. The primary step in the metabolic pathway is the cleavage of a C—N bond, which leads to the formation of an intermediate amino acid. nih.gov This is followed by deamination and subsequent oxidation of the amino acid into a diacid. nih.gov For morpholine itself, one of the initial intermediates identified is 2-(2-aminoethoxy)acetic acid, which is further metabolized. nih.gov

In the case of N-substituted morpholines, such as N-methylmorpholine-N-oxide (NMMO), degradation often begins with modifications to the substituent on the nitrogen atom. NMMO is first reduced to N-methylmorpholine, which is then demethylated to form morpholine. nih.govzenodo.org Once morpholine is formed, the degradation proceeds rapidly via the cleavage of the morpholine ring structure. nih.govzenodo.org This suggests that for this compound, enzymatic or chemical cleavage could occur at the C-N bonds of the ring or at the ether linkage of the side chain.

Stability profiling involves assessing the compound's lability under different chemical environments, such as varying pH. For some heterocyclic compounds, stability is highly pH-dependent. nih.gov For instance, a compound might be stable within a physiologic pH range (e.g., 5.5-9.0) but become labile and reactive at highly acidic pH levels (e.g., pH ≤ 2.0). nih.gov Such studies are essential to define the appropriate storage and handling conditions for the compound in research settings to ensure its integrity.

Table 3: Common Degradation Products of the Morpholine Scaffold

Parent Compound Degradation Step/Process Key Intermediates/Products Reference
Morpholine Biodegradation (Ring Cleavage) 2-(2-aminoethoxy)acetic acid, Glycolic acid, Glutarate nih.gov
N-Methylmorpholine-N-Oxide (NMMO) Biodegradation N-Methylmorpholine, Morpholine nih.govzenodo.org

| N-Methylmorpholine-N-Oxide (NMMO) | Thermal Decomposition | 4-methylmorpholine, Morpholine | researchgate.net |

Future Directions and Emerging Research Avenues for Ethoxyphenoxy Methyl Morpholine Derivatives

Development of Novel and Sustainable Synthetic Routes

Recent advancements in "green chemistry" offer promising avenues for the synthesis of morpholine-containing compounds. nih.govchemrxiv.org One- or two-step, redox-neutral protocols utilizing inexpensive and readily available starting materials are being explored for the construction of the morpholine (B109124) ring. nih.govchemrxiv.org These methods often eliminate the need for harsh reagents and multiple protection/deprotection steps, leading to more streamlined and atom-economical syntheses. chemrxiv.org The use of N-formylmorpholine as a green solvent in organic synthesis further highlights the trend towards more sustainable practices. ajgreenchem.com

Moreover, research into both metal-catalyzed and metal-free methods for key bond-forming reactions, such as N-arylation, will continue to be a priority. bioengineer.org The development of more versatile and robust catalytic systems will enable the synthesis of a wider array of (ethoxyphenoxy)methyl morpholine analogs with diverse substitution patterns, which is crucial for establishing comprehensive structure-activity relationships (SAR). e3s-conferences.org High-throughput chemistry, potentially employing robotics, can accelerate the production of large libraries of these derivatives for screening. nih.gov

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Morpholine Derivatives

FeatureTraditional Synthetic RoutesEmerging Sustainable Routes
Starting Materials Often require multi-step preparationSimple, commercially available compounds (e.g., 1,2-amino alcohols) nih.govchemrxiv.org
Reaction Steps Typically multi-step processes with protection/deprotectionOne or two-step, redox-neutral protocols nih.govchemrxiv.org
Reagents May involve hazardous and stoichiometric reagentsInexpensive and less toxic reagents (e.g., ethylene (B1197577) sulfate) nih.govchemrxiv.org
Solvents Often rely on conventional organic solventsExploration of "green" solvents ajgreenchem.com
Waste Generation Can generate significant chemical wasteReduced waste due to higher atom economy chemrxiv.org
Overall Efficiency Can be time-consuming and labor-intensiveMore efficient and streamlined processes

Advanced Ligand Design Incorporating Multi-Target Approaches

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of many diseases, which often involve multiple pathological pathways. nih.gov Consequently, the rational design of multi-target ligands, capable of modulating several biological targets simultaneously, has emerged as a promising strategy. frontiersin.orgarxiv.orgspringernature.com The (ethoxyphenoxy)methyl morpholine scaffold, with its inherent drug-like properties, is well-suited for this approach. acs.orgnih.gov

Future ligand design will likely move beyond single-target optimization to embrace polypharmacology. frontiersin.org This involves the deliberate design of molecules that interact with a specific set of targets to achieve a synergistic therapeutic effect or to overcome drug resistance. bohrium.com Computational methods, such as molecular docking and pharmacophore modeling, will play a crucial role in identifying key structural features required for dual or multiple target engagement. springernature.com

An iterative fragment-growing strategy is one such de novo design method that could be applied to develop multi-target inhibitors. figshare.com This approach allows for the systematic construction of ligands that can bridge the binding sites of different proteins. The inherent versatility of the morpholine ring allows for its incorporation as a central scaffold, an interacting element, or a modulator of pharmacokinetic and pharmacodynamic properties. acs.org

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Machine learning models, such as graph neural networks and transformer models, can be trained to predict a wide range of molecular properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). astrazeneca.comnih.gov This predictive power allows for the in silico screening of large virtual libraries of (ethoxyphenoxy)methyl morpholine analogs, prioritizing the synthesis of compounds with the most promising profiles. mdpi.com

Table 2: Applications of AI and Machine Learning in the Discovery of Morpholine Derivatives

Application AreaSpecific AI/ML TechniquePotential Impact
Hit Identification Virtual screening, graph neural networks astrazeneca.comnih.govRapidly screen large compound libraries to identify potential hits.
Lead Optimization Predictive modeling for ADMET properties mdpi.comresearchgate.netGuide chemical modifications to improve drug-like properties.
De Novo Drug Design Generative adversarial networks (GANs), reinforcement learning ijsred.comnih.govGenerate novel molecular structures with desired multi-target activities.
Synthesis Planning Retrosynthesis prediction algorithmsPropose efficient and sustainable synthetic routes.
Structure-Activity Relationship (SAR) Analysis Quantitative Structure-Activity Relationship (QSAR) modeling nih.govElucidate the relationship between chemical structure and biological activity.

Exploration of Undiscovered Biological Targets and Therapeutic Potentials

The broad spectrum of biological activities exhibited by morpholine-containing compounds suggests that their therapeutic potential is far from fully realized. wisdomlib.orgresearchgate.netresearchgate.net Future research should focus on exploring novel biological targets for (ethoxyphenoxy)methyl morpholine derivatives, potentially leading to treatments for a wider range of diseases.

Morpholine derivatives have shown promise in areas such as neurodegenerative diseases by targeting enzymes like cholinesterase and monoamine oxidase. tandfonline.comnih.govresearchgate.net Further investigation into their effects on other central nervous system (CNS) targets could uncover new treatments for mood disorders, pain, and CNS tumors. acs.orgnih.gov The ability of the morpholine moiety to enhance brain permeability makes this an especially promising area of research. nih.gov

In oncology, while some morpholine derivatives have been investigated as anticancer agents, there are numerous other targets within cancer cell signaling pathways that could be explored. mdpi.comnih.govresearchgate.net For example, targeting protein kinases, which are often dysregulated in cancer, is a well-established therapeutic strategy. researchgate.net The development of selective inhibitors of specific kinases, such as mTOR, represents a significant opportunity. mdpi.comresearchgate.net Additionally, the anti-inflammatory and antiviral properties of some morpholine derivatives warrant further investigation for the treatment of infectious and autoimmune diseases. researchgate.net

Application as Chemical Probes for Biological System Understanding

Beyond their direct therapeutic applications, well-characterized (ethoxyphenoxy)methyl morpholine derivatives can serve as valuable chemical probes to dissect complex biological systems. A chemical probe is a small molecule with a defined mechanism of action that can be used to perturb and study a specific biological target or pathway.

By designing highly potent and selective derivatives for a particular biological target, researchers can use these compounds to investigate the physiological and pathological roles of that target. For instance, a selective inhibitor of a specific enzyme can be used to understand the consequences of blocking that enzyme's activity in cellular and animal models. This can provide crucial insights into disease mechanisms and help to validate new drug targets.

The development of a diverse library of (ethoxyphenoxy)methyl morpholine derivatives with varying selectivity profiles would be particularly valuable. nih.gov This would allow for a more nuanced interrogation of biological systems and help to deconvolute the effects of modulating different targets. The structure-activity relationships established during the drug discovery process can inform the design of these precise chemical tools. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[(2-Ethoxyphenoxy)methyl]morpholine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of morpholine derivatives typically involves nucleophilic substitution or coupling reactions. For example, highlights the use of oxazolidinone intermediates in multi-step syntheses for structurally similar compounds. Optimization may include adjusting solvent polarity (e.g., THF or DMF), temperature control (e.g., reflux conditions), and catalytic systems (e.g., palladium catalysts for cross-coupling). Purity can be enhanced via column chromatography, as described in for analogous compounds .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY) is critical for confirming the compound’s structure, particularly the ethoxyphenoxy and morpholine moieties. Mass spectrometry (HRMS or GC-MS) validates molecular weight and fragmentation patterns. Chromatographic differentiation of positional isomers (e.g., ortho vs. para substitutions) can be achieved using reverse-phase HPLC with UV detection, as demonstrated in for morpholine analogues .

Q. How can researchers assess the chemical stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should include accelerated degradation tests under acidic, basic, oxidative, and thermal stress (e.g., 40°C/75% RH for 6 months). Analytical monitoring via TLC or HPLC tracks decomposition products. emphasizes the importance of isolating labile functional groups (e.g., ether linkages) from moisture and light, which aligns with storage protocols for similar morpholine derivatives .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in bioactivity data for this compound across different assays?

  • Methodological Answer : Discrepancies may arise from assay sensitivity (e.g., detection limits for low-concentration analytes) or matrix effects (e.g., serum protein binding). highlights challenges in detecting trace compounds; thus, orthogonal assays (e.g., SPR for binding affinity vs. functional cell-based assays) should be combined. Dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) are essential for reproducibility .

Q. How does this compound interact with biological targets such as NMDA receptors, and what experimental models validate these interactions?

  • Methodological Answer : and describe in vitro pharmacological profiling using radioligand displacement assays (e.g., [³H]MK-801 for NMDA receptor antagonism). Off-target effects (e.g., sigma-2 receptor binding) can be screened via broad-panel receptor assays. Computational docking studies (e.g., AutoDock Vina) may predict binding poses, which are then validated via mutagenesis and electrophysiology in heterologous expression systems (e.g., HEK293 cells) .

Q. What green chemistry approaches can be applied to improve the sustainability of synthesizing this compound?

  • Methodological Answer : Solvent substitution (e.g., replacing DCM with cyclopentyl methyl ether) and catalysis (e.g., enzymatic or heterogeneous catalysts) reduce environmental impact. emphasizes atom economy in multi-step syntheses. Microwave-assisted reactions may enhance yield and reduce energy consumption, as shown in synthetic protocols for related arylcyclohexylmorpholines .

Q. How can researchers design experiments to elucidate the metabolic fate of this compound in preclinical models?

  • Methodological Answer : Radiolabeled isotopes (e.g., ¹⁴C at the morpholine ring) enable tracking of metabolite distribution via LC-MS/MS. In vitro hepatic microsomal assays (e.g., human S9 fractions) identify phase I/II metabolites. ’s safety protocols for fluorinated morpholines should guide handling of reactive intermediates during metabolic studies .

Methodological Considerations

Q. What statistical frameworks are appropriate for analyzing dose-dependent toxicity data for this compound?

  • Methodological Answer : Non-linear regression models (e.g., Hill equation) quantify IC₅₀/EC₅₀ values. Bayesian hierarchical models account for inter-experiment variability, as recommended in for integrating heterogeneous data. Outlier detection (e.g., Grubbs’ test) ensures robustness in toxicity profiling .

Q. How can computational tools predict the physicochemical properties of this compound to guide experimental design?

  • Methodological Answer : Software like ACD/Labs or ChemAxon calculates logP, pKa, and solubility. Molecular dynamics simulations (e.g., GROMACS) model membrane permeability, critical for bioavailability studies. ’s PubChem data provides baseline properties for validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.